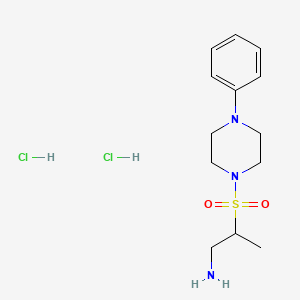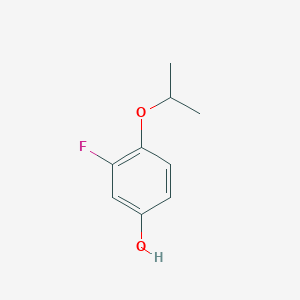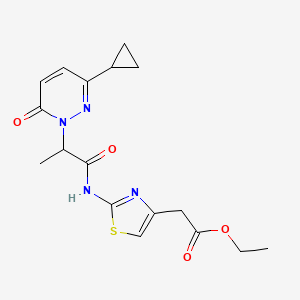
2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of a phenylpiperazine moiety, which is linked to a sulfonylpropan-1-amine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Mécanisme D'action
Target of Action
The primary target of 2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine;dihydrochloride, also known as EN300-6740182, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. By preventing the breakdown of acetylcholine, this compound enhances the signaling in this pathway. This can lead to improved memory and cognition, particularly in conditions where these functions are impaired, such as Alzheimer’s disease .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . These ADME (Absorption, Distribution, Metabolism, Excretion) properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular effect of EN300-6740182’s action is the inhibition of AChE, leading to an increase in acetylcholine levels . On a cellular level, this can enhance cholinergic neurotransmission, potentially improving memory and cognition .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of EN300-6740182. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, interactions with other substances, such as food or other drugs, could impact its absorption and metabolism, thereby affecting its efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine typically involves the following steps:
Formation of Phenylpiperazine: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylamine with piperazine in the presence of a suitable catalyst.
Sulfonylation: The phenylpiperazine is then subjected to sulfonylation using a sulfonyl chloride derivative. This reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Amination: The final step involves the introduction of the propan-1-amine group. This can be achieved by reacting the sulfonylated phenylpiperazine with a suitable amine derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine;dihydrochloride may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactions are typically carried out under optimized conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylpiperazine moiety.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Pharmacological Research: It serves as a lead compound in the development of new therapeutic agents for neurological disorders.
Industrial Applications: The compound is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Exhibits anticonvulsant activity.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Shows anxiolytic potential.
Uniqueness
2-(4-Phenylpiperazin-1-yl)sulfonylpropan-1-amine;dihydrochloride is unique due to its specific sulfonylpropan-1-amine group, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other phenylpiperazine derivatives and contributes to its unique biological activity.
Propriétés
IUPAC Name |
2-(4-phenylpiperazin-1-yl)sulfonylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.2ClH/c1-12(11-14)19(17,18)16-9-7-15(8-10-16)13-5-3-2-4-6-13;;/h2-6,12H,7-11,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUOBNAPMHJPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate](/img/structure/B2994959.png)

![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)
![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2994965.png)





![benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2994974.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2994975.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide](/img/structure/B2994977.png)
